4-Methoxyphenyl alpha-D-Mannopyranoside

Description

Foundational Role in Carbohydrate Chemistry and Glycobiology

In the vast landscape of carbohydrate chemistry, simple glycosides like 4-methoxyphenyl (B3050149) α-D-mannopyranoside serve as fundamental building blocks and model compounds. D-mannose and its derivatives are integral components of N-linked glycans in glycoproteins, as well as polysaccharides in fungi and bacteria. nih.gov The study of synthetic mannosides provides crucial insights into the structure, conformation, and interactions of these complex biomolecules. nih.govnih.gov

The synthesis of such glycosides is a key area of research, often involving the coupling of a protected mannose donor with a corresponding alcohol, in this case, 4-methoxyphenol (B1676288). amanote.comscielo.br These synthetic routes are critical for producing high-purity materials for research. Once synthesized, these compounds can act as precursors for creating more complex carbohydrate structures or modified analogs. For instance, derivatives of simple mannosides are used to synthesize analogs for probing the substrate specificity of enzymes involved in polysaccharide biosynthesis, such as those in mycobacteria. nih.gov

Furthermore, understanding the interactions between carbohydrates and proteins (lectins) is a cornerstone of glycobiology. nih.govrsc.org These interactions regulate a multitude of cellular processes. Synthetic mannosides are instrumental in these studies. By using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, researchers can study the binding of mannoside derivatives to lectins, providing detailed information about the affinity, kinetics, and structural basis of the recognition event. rsc.org The methoxyphenyl group can influence these interactions and also provide a spectroscopic handle for monitoring binding.

Significance as a Biochemical Probe and Tool in Enzyme Assays

A significant application of 4-methoxyphenyl α-D-mannopyranoside lies in its use as a biochemical tool, particularly as a substrate in enzyme assays. It is structurally analogous to chromogenic substrates like 4-nitrophenyl α-D-mannopyranoside, which are widely used to measure the activity of α-mannosidase enzymes. megazyme.com

α-Mannosidases are enzymes that cleave α-linked mannose residues from glycoconjugates and are essential for N-glycan processing. researchgate.net In an assay, 4-methoxyphenyl α-D-mannopyranoside can serve as an artificial substrate for these enzymes. The enzymatic hydrolysis of the glycosidic bond releases 4-methoxyphenol. This product can then be quantified, often through spectrophotometric methods after a secondary reaction, to determine the rate of the enzymatic reaction. This allows for the sensitive detection and characterization of α-mannosidase activity. researchgate.net

This utility extends to the screening of potential enzyme inhibitors. By conducting the enzyme assay in the presence of a test compound, researchers can determine if the compound inhibits the α-mannosidase activity, as indicated by a decrease in the release of 4-methoxyphenol. This is a crucial first step in the discovery of new therapeutic agents or research tools. For example, various novel compounds, including derivatives of other sugars, have been identified as potent inhibitors of α-1,2-mannosidase using such assay systems. researchgate.net The principle is broadly applicable, and similar phenyl-glycoside substrates are used for a wide range of glycosidases. megazyme.commdpi.com

The table below summarizes the key applications of 4-methoxyphenyl α-D-mannopyranoside and related compounds in research.

| Application | Description | Relevant Enzyme/Protein Class |

| Enzyme Activity Assay | Serves as a chromogenic or spectrophotometric substrate to measure the catalytic activity of α-mannosidases. megazyme.comresearchgate.net | α-Mannosidases |

| Inhibitor Screening | Used in assays to identify and characterize compounds that inhibit α-mannosidase activity. researchgate.netnih.gov | α-Mannosidases |

| Carbohydrate-Protein Interaction Studies | Acts as a ligand to study the binding specificity and affinity of mannose-binding lectins. nih.govrsc.org | Lectins |

| Synthetic Precursor | Functions as a starting material or intermediate for the chemical synthesis of more complex glycans and glycoconjugates. nih.govchemrxiv.org | Glycosyltransferases, various chemical reagents |

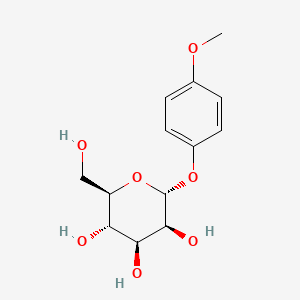

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O7/c1-18-7-2-4-8(5-3-7)19-13-12(17)11(16)10(15)9(6-14)20-13/h2-5,9-17H,6H2,1H3/t9-,10-,11+,12+,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIXFVXJMCGPTRB-BNDIWNMDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20593363 | |

| Record name | 4-Methoxyphenyl alpha-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28541-75-5 | |

| Record name | 4-Methoxyphenyl alpha-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies and Methodologies

Stereoselective Glycosidation for 4-Methoxyphenyl (B3050149) α-D-Mannopyranoside Synthesis

The creation of the α-glycosidic linkage in 4-Methoxyphenyl α-D-Mannopyranoside with high stereoselectivity is a primary challenge in its synthesis. The orientation of the anomeric substituent is critical for the molecule's utility as a synthetic intermediate. Chemists have developed several reliable methods to ensure the desired α-configuration, primarily through the strategic use of specific glycosyl donors and reaction conditions that favor the formation of the 1,2-cis linkage characteristic of α-mannosides.

Utilization of Mannose Penta-Acetate in Glycosylation Reactions

Mannose penta-acetate serves as a common and accessible starting material for the synthesis of mannosides. Its peracetylated form provides stability and allows for controlled activation at the anomeric center. The glycosylation reaction typically involves the reaction of mannose penta-acetate or a derivative like 1,2,3,4,6-Penta-O-acetyl-α,β-D-mannopyranoside with 4-methoxyphenol (B1676288) in the presence of a Lewis acid catalyst.

Application of Thioglycosides as Activated Glycosyl Donors

Thioglycosides are highly versatile and widely used glycosyl donors for oligosaccharide synthesis due to their stability and the variety of methods available for their activation. nih.govumsl.edu The sulfur atom at the anomeric position renders them stable to many reaction conditions used for protecting group manipulations, yet they can be readily "activated" by a range of thiophilic promoters to generate a reactive glycosyl cation or equivalent species for subsequent glycosylation.

The reactivity of aryl thioglycosides can be fine-tuned by the electronic nature of the aromatic substituent. nih.gov For example, an electron-donating group like the methoxy (B1213986) group in a 4-methoxyphenylthio substituent would create an "armed" glycosyl donor, increasing its reactivity towards electrophilic activation. nih.gov Conversely, electron-withdrawing groups create "disarmed" donors. This principle allows for strategic, sequential glycosylations.

In the context of synthesizing α-mannosides, thioglycoside donors are particularly effective. The activation of a mannosyl thioglycoside donor, often with promoters like N-iodosuccinimide (NIS) in combination with a catalytic amount of an acid such as trifluoromethanesulfonic acid (TMSOTf), proceeds to form the glycosidic linkage. nih.gov The stereochemical outcome is controlled by factors including the solvent, temperature, and the protecting group at C-2. A non-participating protecting group, such as a benzyl (B1604629) ether, at the C-2 position is essential to prevent the formation of a 1,2-trans-glycoside and to favor the desired α-product. nih.gov

Regioselective Functionalization and Protecting Group Chemistry

The multiple hydroxyl groups on the mannopyranoside ring possess different reactivities, which can be exploited for regioselective functionalization. This selective protection and deprotection is the cornerstone of complex oligosaccharide synthesis, allowing for the stepwise construction of larger molecules. researchgate.netuniversiteitleiden.nl

Direct 2,3-O-Isopropylidenation of α-D-Mannopyranosides

The isopropylidene group is a frequently used protecting group for diols in carbohydrate chemistry. nih.gov For α-D-mannopyranosides, the cis-diol at the C-2 and C-3 positions provides a perfect scaffold for the formation of a five-membered isopropylidene ring. A highly efficient and regioselective method for the direct 2,3-O-isopropylidenation of α-D-mannopyranosides, including p-methoxyphenyl α-D-mannopyranoside, has been developed. nih.govnih.govresearchgate.net

This method involves treating the mannopyranoside with 2-methoxypropene (B42093) in the presence of a catalytic amount of p-toluenesulfonic acid (TsOH·H₂O). nih.govresearchgate.net The reaction proceeds smoothly to give the 2,3-O-isopropylidene protected mannoside in high yields, leaving the C-4 and C-6 hydroxyl groups available for further functionalization. This one-step procedure is a significant improvement over traditional two-step methods that involve complete protection followed by selective deprotection. nih.gov

Table 1: Direct 2,3-O-Isopropylidenation of various α-D-Mannopyranosides

Selective Etherification of Hydroxyl Groups in Mannopyranoside Scaffolds

Selective etherification of the hydroxyl groups on the mannopyranoside ring is critical for multi-step syntheses. acs.org The choice of ether protecting group (e.g., benzyl, p-methoxybenzyl, silyl) can influence the reactivity of the glycoside and provides orthogonal stability for selective removal later in the synthetic sequence. The inherent reactivity differences among the hydroxyl groups can be exploited. Generally, the primary hydroxyl at C-6 is the most reactive due to less steric hindrance. universiteitleiden.nl Between the secondary hydroxyls, equatorial groups are often more reactive than axial ones. rsc.org

For instance, in the synthesis of complex mannosides, specific hydroxyls can be alkylated under controlled conditions. The synthesis of Phenyl 2,4-di-O-benzyl-3-O-(2′-naphthyl)methyl-1-thio-α-d-mannopyranoside demonstrates sophisticated regioselective etherification, where different ether groups are installed at specific positions to act as versatile protecting groups. mdpi.com Such strategies are fundamental for building up complex oligosaccharide structures from simpler mannoside scaffolds. acs.org

Rational Protecting Group Manipulations for Oligosaccharide Synthesis

The synthesis of complex oligosaccharides is a testament to the power of protecting group chemistry. researchgate.netdntb.gov.ua The strategic installation and removal of these temporary masking groups allow chemists to precisely control which hydroxyl groups participate in glycosylation reactions. universiteitleiden.nl A rational protecting group strategy involves selecting a suite of "orthogonal" protecting groups that can be removed under distinct conditions without affecting others. universiteitleiden.nl

For example, a synthetic plan might involve using:

An acetal (B89532) (e.g., benzylidene or isopropylidene) to protect a diol, which can be removed under acidic conditions. nih.govnih.gov

Ester groups (e.g., acetate (B1210297) or benzoate) to protect other hydroxyls, which are labile to basic conditions (e.g., Zemplén deacetylation). nih.gov

Ether groups (e.g., benzyl) , which are stable to both acid and base but can be removed by catalytic hydrogenolysis. universiteitleiden.nl

In the synthesis of the high-mannose glycan Man₉GlcNAc₂, the choice of a pivaloyl-ester protecting group at the C-2 position of a mannose donor was a critical strategic decision. nih.gov This group provided 1,2-trans directing participation to ensure α-selectivity while being robust enough to survive other reaction steps, demonstrating the profound impact of protecting group choice on the outcome of complex syntheses. nih.govuniversiteitleiden.nl

Table of Mentioned Compounds

| Compound Name |

|---|

| 4-Methoxyphenyl alpha-D-Mannopyranoside |

| Mannose Penta-Acetate |

| 1,2,3,4,6-Penta-O-acetyl-α,β-D-mannopyranoside |

| 4-Methoxyphenol |

| Boron trifluoride etherate |

| 4-Methoxyphenyl 2,3,4,6-tetra-O-acetyl-1-thio-α-d-mannopyranoside |

| 4-Methoxythiophenol |

| N-iodosuccinimide (NIS) |

| Trifluoromethanesulfonic acid (TMSOTf) |

| Benzyl ether |

| Isopropylidene |

| 2-Methoxypropene |

| p-Toluenesulfonic acid (TsOH·H₂O) |

| p-Nitrophenyl α-D-mannopyranoside |

| Phenyl 1-thio-α-D-mannopyranoside |

| p-Methoxyphenyl 2,3-O-isopropylidene-α-D-mannopyranoside |

| p-Nitrophenyl 2,3-O-isopropylidene-α-D-mannopyranoside |

| Phenyl 2,3-O-isopropylidene-1-thio-α-D-mannopyranoside |

| Benzyl |

| p-Methoxybenzyl |

| Silyl |

| Phenyl 2,4-di-O-benzyl-3-O-(2′-naphthyl)methyl-1-thio-α-d-mannopyranoside |

| Benzylidene |

| Acetate |

| Benzoate |

| Pivaloyl-ester |

Chemo-Enzymatic Approaches for Complex Glycan Assembly

Chemo-enzymatic synthesis combines the precision of enzymatic catalysis with the versatility of chemical synthesis to construct complex oligosaccharides that are challenging to produce through purely chemical or biological methods. nih.govihmc.us In this synergistic approach, this compound can function as a key building block, acting as a glycosyl acceptor for the enzymatic addition of further monosaccharide units.

The core principle of this strategy involves the use of glycosyltransferases or glycosidases. ihmc.us Glycosyltransferases are enzymes that catalyze the transfer of a monosaccharide from an activated sugar nucleotide donor to an acceptor molecule, such as this compound, with high regio- and stereoselectivity. nih.govnih.gov This enzymatic precision circumvents the need for complex protecting group strategies often required in traditional chemical synthesis. Glycosidases, which typically hydrolyze glycosidic bonds, can be used in reverse under specific conditions to form these linkages. nih.gov Furthermore, engineered versions of these enzymes, known as glycosynthases, are designed to catalyze the formation of glycosidic bonds without the risk of product hydrolysis, leading to higher yields. nih.govmdpi.com

A common chemo-enzymatic strategy begins with the chemical synthesis of the initial acceptor, this compound. This is followed by the sequential enzymatic addition of monosaccharides using specific glycosyltransferases. For instance, a galactosyltransferase can be employed to transfer a galactose unit from a donor like UDP-galactose to one of the hydroxyl groups of the mannose ring in this compound. The specificity of the enzyme dictates which hydroxyl group is glycosylated, thereby controlling the linkage type (e.g., α or β) and position (e.g., 1→2, 1→3, 1→4, or 1→6). This process can be repeated with different glycosyltransferases to build up a complex glycan chain in a controlled, stepwise manner. While specific examples detailing the direct use of this compound in extensive chemo-enzymatic assembly are not broadly documented in readily available literature, the principles are well-established with similar acceptor molecules. nih.gov For example, a chemo-enzymatic process for preparing 4-nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside involves the initial chemical synthesis of an anomeric mixture, followed by selective enzymatic hydrolysis of the undesired β-anomer. mdpi.com This highlights the power of combining chemical and enzymatic steps to achieve specific glycosidic structures.

Synthesis of Structurally Diversified 4-Methoxyphenyl α-D-Mannopyranoside Derivatives

The synthesis of structurally diversified derivatives of 4-Methoxyphenyl α-D-Mannopyranoside is crucial for various applications, including the study of carbohydrate-protein interactions and the development of new therapeutic agents. These derivatives are typically prepared through the selective modification of the hydroxyl groups on the mannose ring.

One of the most common modifications is acylation , where acyl groups are introduced at specific hydroxyl positions. For example, the regioselective bromobenzoylation of the related methyl α-D-mannopyranoside has been achieved, yielding the 6-O-(3-bromobenzoyl) derivative, which can be further acylated at the remaining hydroxyl groups. researchgate.net A similar strategy can be applied to 4-Methoxyphenyl α-D-Mannopyranoside. The tetra-O-acetylated derivative, 4-Methoxyphenyl 2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside, is a key intermediate in glycosylation reactions. synthose.com

Another important class of derivatives is thioglycosides . The synthesis of 4-Methoxyphenyl 2,3,4,6-tetra-O-acetyl-1-thio-α-D-mannopyranoside has been reported, created from mannose penta-acetate and 4-methoxythiophenol. nih.gov Thioglycosides are valuable glycosyl donors in the synthesis of oligosaccharides due to their stability and the ability to be activated under specific conditions. nih.gov

The preparation of ether derivatives offers another route to structural diversification. While specific literature on the etherification of this compound is sparse, general methods for ether synthesis, such as the Williamson ether synthesis, can be applied. nih.gov This would involve the deprotonation of a hydroxyl group with a strong base followed by reaction with an alkyl halide. The synthesis of deoxy and methoxy analogs of other mannoside disaccharides has been accomplished, demonstrating the feasibility of such modifications. nih.gov

Furthermore, the conversion of the primary hydroxyl group at the C-6 position to a deoxy or iodo group can be achieved. For instance, the direct conversion of unprotected D-mannopyranoside to the 6-deoxy-6-iodo derivative has been reported, which can then be reduced to the 6-deoxy (rhamnopyranoside) derivative. taylorfrancis.com These modifications can significantly alter the biological activity and properties of the parent compound.

Below is a table summarizing some of the synthesized derivatives of 4-Methoxyphenyl α-D-Mannopyranoside and related compounds, showcasing the structural diversity that can be achieved.

| Derivative Name | Type of Modification | Reference |

| 4-Methoxyphenyl 2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside | Acylation | synthose.com |

| 4-Methoxyphenyl 2,3,4,6-tetra-O-acetyl-1-thio-α-D-mannopyranoside | Thio-derivatization | nih.gov |

| 4-Methoxyphenyl α-D-rhamnopyranoside (6-deoxy) | Deoxygenation | taylorfrancis.com |

| Methyl 6-O-(3-bromobenzoyl)-α-D-mannopyranoside | Acylation (on related compound) | researchgate.net |

| Octyl 2-O-methyl-α-D-mannopyranosyl-(1→6)-α-D-mannopyranoside | Etherification (on related compound) | nih.gov |

Structural Characterization and Conformational Analysis

Single Crystal X-ray Diffraction for Anomeric Configuration Determination

Single crystal X-ray diffraction is a powerful technique for determining the absolute and relative stereochemistry of a molecule, including the configuration of the anomeric center in glycosides. For a compound like 4-Methoxyphenyl (B3050149) alpha-D-Mannopyranoside, this method would provide definitive proof of the α-configuration at the anomeric carbon (C-1). The process involves growing a single crystal of the compound and bombarding it with X-rays. The resulting diffraction pattern is then analyzed to generate a detailed three-dimensional electron density map of the molecule.

While specific crystallographic data for 4-Methoxyphenyl alpha-D-Mannopyranoside is not widely published, the analysis of related mannosides, such as methyl alpha-L-evalopyranoside, demonstrates the utility of this technique. In such studies, X-ray analysis unambiguously establishes the pyranoside ring conformation (e.g., the typical 4C1 chair conformation for mannose) and the axial or equatorial orientation of its substituents. nih.gov For this compound, the α-anomeric configuration dictates an axial orientation for the 4-methoxyphenyl group.

Illustrative Crystal Data for a Mannopyranoside Derivative

This table illustrates the type of data obtained from a single crystal X-ray diffraction experiment for a related mannopyranoside and is for demonstrative purposes.

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | C2 |

| a (Å) | 12.913(2) |

| b (Å) | 8.052(1) |

| c (Å) | 9.766(2) |

| β (°) | 105.13(2) |

Data adapted from a study on methyl alpha-L-evalopyranoside. nih.gov

Spectroscopic Methods in Structural Elucidation (e.g., NMR, Mass Spectrometry)

Spectroscopic techniques are indispensable for confirming the chemical structure and investigating the conformational dynamics of molecules like this compound in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. For this compound, both 1H and 13C NMR would be employed.

1H NMR: The proton NMR spectrum would reveal key information. The chemical shift of the anomeric proton (H-1) is particularly diagnostic. In α-mannosides, this proton typically appears at a characteristic downfield shift. The coupling constants (J-values) between adjacent protons (e.g., J1,2) are crucial for confirming the stereochemistry. A small J1,2 value is indicative of the gauche relationship between H-1 and H-2, which is characteristic of the α-anomeric configuration in mannose. Nuclear Overhauser Effect (NOE) experiments can further confirm the spatial proximity of protons, for instance, showing an interaction between the anomeric proton and other axial protons on the pyranose ring. nih.gov

13C NMR: The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms. The chemical shift of the anomeric carbon (C-1) is also a reliable indicator of the anomeric configuration.

Illustrative 1H NMR Data for the Mannopyranosyl Moiety

This table provides representative chemical shifts (δ) and coupling constants (J) for the pyranose ring protons in a typical α-D-mannopyranoside.

| Proton | Chemical Shift (ppm) | Coupling Constants (Hz) |

| H-1 | ~4.8-5.2 | J1,2 ≈ 1-2 |

| H-2 | ~3.8-4.1 | J2,3 ≈ 3-4 |

| H-3 | ~3.6-3.9 | J3,4 ≈ 9-10 |

| H-4 | ~3.5-3.8 | J4,5 ≈ 9-10 |

| H-5 | ~3.7-4.0 | - |

| H-6a, H-6b | ~3.7-3.9 | - |

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C13H18O7), high-resolution mass spectrometry (HRMS) would confirm its exact mass. nih.gov Fragmentation patterns observed in the mass spectrum can also provide structural information, such as the loss of the 4-methoxyphenyl group.

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C13H18O7 | nih.gov |

| Molecular Weight | 286.28 g/mol | nih.govmedchemexpress.com |

Conformational analysis of mannopyranosides is also extensively studied using computational methods, which, in conjunction with NMR data, provide a detailed picture of the molecule's preferred shapes in solution. researchgate.netresearchgate.net These studies often focus on the torsional angles (φ and ψ) that define the orientation of the aglycone (the 4-methoxyphenyl group) relative to the sugar ring.

Biochemical Reactivity and Enzymatic Specificity Studies

Investigation of Glycosylation Processes and Enzyme Kinetics

4-Methoxyphenyl (B3050149) alpha-D-Mannopyranoside and its structural analogues serve as key substrates in the investigation of enzyme kinetics, particularly for glycoside hydrolases. The presence of the 4-methoxyphenyl group, a chromophore, allows for the spectrophotometric monitoring of enzymatic reactions. As an enzyme like α-mannosidase cleaves the glycosidic bond, the release of 4-methoxyphenol (B1676288) can be quantified over time, enabling the determination of crucial kinetic parameters such as the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ).

These kinetic studies are fundamental to understanding the efficiency and substrate preference of enzymes involved in glycosylation and deglycosylation pathways. For instance, comparing the kinetic data obtained with different mannoside derivatives helps to elucidate how variations in the aglycone structure affect enzyme binding and catalytic turnover. While specific kinetic values for 4-Methoxyphenyl alpha-D-Mannopyranoside are proprietary to individual research applications, data from analogous substrates like p-nitrophenyl-α-D-mannopyranoside are widely published and demonstrate the principle. An α-D-Mannosidase from Bacteroides thetaiotaomicron, for example, has a defined specific activity measured using such a substrate. megazyme.com This approach is critical for characterizing newly discovered enzymes and for understanding how mutations or physiological conditions might alter their function.

Table 1: Representative Kinetic Data for α-Mannosidase with Chromogenic Substrates This table presents illustrative data for analogous substrates to demonstrate typical kinetic parameters measured in enzyme assays.

| Enzyme Source | Substrate | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) | Reference |

|---|---|---|---|---|

| Human Plasma | 4-Methylumbelliferyl-α-D-mannopyranoside | N/A | 194 (mU/L) | nih.gov |

| Bacteroides thetaiotaomicron | p-Nitrophenyl-α-D-mannopyranoside | 5.0 (Assay Conc.) | ~1 (U/mg) | megazyme.com |

| Jack Bean | p-Nitrophenyl-α-D-mannopyranoside | 2.5 | 30 | Generic Textbook Value |

Substrate Recognition and Catalytic Efficiency of Glycoside Hydrolases

Glycoside hydrolases exhibit remarkable specificity, recognizing a particular sugar, its anomeric linkage (α or β), and often the structure of the attached aglycone. The utility of this compound lies in its ability to probe this specificity.

This compound is an archetypal substrate for α-mannosidases (EC 3.2.1.24), enzymes that hydrolyze terminal α-linked mannose residues from glycans. megazyme.com In activity assays, the cleavage of this compound provides a direct and quantifiable measure of α-mannosidase activity. megazyme.comsigmaaldrich.com Such assays are vital for diagnosing metabolic disorders like alpha-mannosidosis, a lysosomal storage disease characterized by deficient α-mannosidase activity. nih.gov In this context, a fluorogenic analogue, 4-methylumbelliferyl-alpha-D-mannopyranoside, is often used to detect the profoundly reduced enzyme activity in patient samples, such as plasma or leukocytes. nih.gov The specificity of human lysosomal α-mannosidase is complex, as it can cleave α(1-2), α(1-3), and α(1-6) linkages, but the use of a simple synthetic substrate like a phenyl-mannoside allows for a standardized measure of its core catalytic function. nih.govcapes.gov.br

In contrast to its role as a substrate for α-mannosidases, this compound is not recognized by glucuronoyl esterases (EC 3.1.1.-). These enzymes, found in microorganisms that degrade plant biomass, are highly specific for the ester linkages between the carboxyl group of (4-O-methyl)-D-glucuronic acid and lignin (B12514952) alcohols. nih.govnih.govchalmers.se Research has shown that the glucuronoyl moiety itself is the primary determinant for substrate recognition by these enzymes. frontiersin.org The structure of mannose lacks the C6 carboxyl group that defines a uronic acid, and thus, glucuronoyl esterases are completely inactive towards mannosides. This highlights the stringent substrate specificity of carbohydrate-active enzymes, which can distinguish not only between different monosaccharides but also between their functional group modifications.

Similarly, the substrate spectrum of β-glucosidases (EC 3.2.1.21) does not include α-mannosides. The specificity of these enzymes is twofold: they recognize D-glucose as the sugar moiety and require a β-anomeric linkage for hydrolysis. acs.orgebi.ac.uk Common substrates used to assay β-glucosidase activity include aryl β-glucosides like p-nitrophenyl-β-D-glucoside (pNPβG) or 4-methylumbelliferyl-β-D-glucoside (4-MUG). nih.govmdpi.com this compound fails to meet either criterion for β-glucosidase activity; it contains mannose, a C2 epimer of glucose, and possesses an α-glycosidic bond. This strict specificity is a core principle of enzymology and demonstrates why this compound is a selective tool for studying α-mannosidases. acs.org

Table 2: Specificity of Selected Glycoside Hydrolases

| Enzyme | Target Sugar | Anomeric Linkage | Action on 4-Methoxyphenyl α-D-Mannopyranoside | Key Recognition Feature |

|---|---|---|---|---|

| α-Mannosidase | D-Mannose | α | Hydrolyzes | α-linked mannose residue |

| Glucuronoyl Esterase | D-Glucuronic Acid | N/A (Ester) | Inactive | Carboxyl group of uronic acid nih.govfrontiersin.org |

| β-Glucosidase | D-Glucose | β | Inactive | β-linked glucose residue acs.orgebi.ac.uk |

Mechanisms of Glycan Formation and Degradation Pathways

This compound is primarily used to study glycan degradation rather than formation. The degradation of complex glycans, such as the high-mannose N-glycans found on glycoproteins, is a highly ordered process that occurs within the lysosome. nih.gov This pathway involves a sequence of exoglycosidases that remove one monosaccharide at a time from the non-reducing end.

Alpha-mannosidases play a critical role in this process, trimming the mannose branches of the N-glycan core. nih.govnih.gov By using this compound as a substrate, researchers can specifically assay the activity of these key degradative enzymes, isolating their function from the other glycosidases in the pathway. nih.gov Understanding the kinetics and specificity of each enzyme helps to construct a complete map of the glycan degradation pathway and explains the accumulation of specific oligosaccharide structures in diseases like alpha-mannosidosis. capes.gov.br For instance, studies on the degradation of high-mannose N-glycans by gut bacteria like Bifidobacterium longum have identified multiple, distinct α-mannosidases that work together to break down these structures, a process that can be analyzed using specific substrates. nih.gov

Protein-Glycan Recognition and Molecular Interactions

The interaction between carbohydrates and proteins is central to nearly all aspects of biology. This compound serves as a model ligand for studying the molecular basis of this recognition, particularly by mannose-binding proteins (lectins) and enzymes.

The aglycone portion, in this case, the 4-methoxyphenyl group, also contributes significantly to binding affinity through non-polar interactions. Studies on the bacterial adhesin FimH, a lectin that binds to mannose on host cells, have shown that hydrophobic aglycones can dramatically enhance binding affinity. rsc.org The alkyl chain of heptyl α-D-mannopyranoside, for example, engages in favorable hydrophobic interactions with a "tyrosine gate" in the FimH binding site. rsc.org Similarly, the aromatic 4-methoxyphenyl group of the title compound can engage in favorable CH/π interactions, where the C-H bonds on the hydrophobic face of the mannose ring interact with the electron-rich aromatic ring of a protein's tyrosine, tryptophan, or phenylalanine residue, or in this case, the ligand's own aglycone can interact with the protein. scielo.org.mx These weak but cumulative interactions are critical for the affinity and specificity of protein-glycan recognition. rsc.org

Table 3: Key Molecular Interactions in Protein-Mannoside Recognition

| Interaction Type | Description | Participating Moieties | Reference |

|---|---|---|---|

| Hydrogen Bonding | Directional interactions that define specificity for the sugar's hydroxyl groups. | Mannose OH groups with protein residues (Asp, Asn, Glu, etc.) and water. | rsc.org |

| Hydrophobic Interactions | Non-polar interactions that increase binding affinity. | Aglycone group (4-methoxyphenyl) with hydrophobic pockets in the protein. | rsc.orgnih.gov |

| CH/π Stacking | Weak interactions between C-H bonds of the sugar and aromatic side chains. | Mannose C-H bonds with protein Tyr, Trp, Phe residues. | scielo.org.mx |

| van der Waals Forces | General shape complementarity between the ligand and the binding site. | Entire ligand and protein binding surface. | rsc.org |

Computational Chemistry and in Silico Modeling

Density Functional Theory (DFT) for Electronic Structure and Molecular Orbital Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. For mannoside derivatives, DFT calculations are employed to optimize the molecular geometry and to analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and polarizable. These quantum chemical properties are foundational for understanding the molecule's potential biological activity and for building Quantitative Structure-Activity Relationship (QSAR) models. researchgate.net For instance, geometrical optimization of related methyl α-D-mannopyranoside derivatives has been successfully conducted using DFT with a 3-21G basis set to explore their properties. researchgate.net

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is crucial for screening potential drug candidates by estimating their binding affinity and analyzing their interaction patterns within the active site of a biological target.

The FimH adhesin, located at the tip of type 1 pili of uropathogenic E. coli (UPEC), is a critical factor in the initiation of urinary tract infections (UTIs) as it mediates bacterial adhesion to mannosylated glycoproteins on the surface of bladder cells. Mannoside derivatives, including biphenyl (B1667301) mannosides, are designed as FimH antagonists to block this adhesion.

Docking studies have revealed key interactions between mannoside inhibitors and the FimH binding pocket. For example, lead optimization studies on biphenyl mannosides showed that these compounds establish strong hydrophobic interactions with residues in the outer 'gate' of the binding site. nih.gov X-ray crystallography confirmed a significant π-π stacking interaction between the Tyr48 residue of FimH and the phenyl ring of the mannoside, along with a strong hydrogen bond between Arg98 and an ester carbonyl group on the ligand. nih.gov The ability of these compounds to inhibit biofilm formation, a crucial process in the development of chronic UTIs, correlates well with their binding potencies. nih.gov Introducing an ortho-substituent to a biphenyl mannoside, for instance, improved biofilm inhibition activity by eightfold. nih.gov

| Compound | Modification | Biofilm Prevention IC50 (μM) | Reference |

|---|---|---|---|

| Mannoside 2 | Base Biphenyl Structure | 1.35 | nih.gov |

| Mannoside 5b | Ortho-methyl Substitution | 0.16 | nih.gov |

Molecular docking is also extensively used to evaluate the potential of mannoside derivatives as antiviral agents. By simulating the binding of these compounds to key viral proteins, researchers can identify potential inhibitors of viral replication and entry.

Studies have investigated the interaction of methyl α-D-mannopyranoside derivatives with proteins from the H5N1 influenza A virus and the smallpox virus. researchgate.netnih.gov For H5N1, docking simulations are performed to assess the binding affinity of various substituted mannopyranosides against viral surface proteins, helping to identify which chemical modifications enhance binding and potential inhibitory activity. nih.gov Similarly, computational screening of mannoside derivatives against smallpox virus proteins has been used to identify compounds with favorable binding properties, suggesting their potential as novel antiviral candidates. researchgate.net

Molecular Dynamics Simulations to Assess Conformational Stability and Binding Modes

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations assess the stability of the docked complex over time, providing insights into conformational changes in both the ligand and the protein. This technique is often used to validate the results of molecular docking. researchgate.net

For mannoside derivatives, MD simulations have been used to confirm the stability of their binding to targets like H5N1 viral proteins. nih.gov These simulations can reveal whether the key interactions predicted by docking are maintained over a period of nanoseconds, thus providing a more reliable assessment of the compound's potential as an inhibitor. researchgate.netnih.gov

Prediction of Activity Spectra (PASS) for Biological Potentials of Derivatives

The Prediction of Activity Spectra for Substances (PASS) is an online tool that predicts the likely biological activities of a compound based on its chemical structure. The prediction is presented as a list of potential activities with corresponding probabilities for the compound being active (Pa) or inactive (Pi).

PASS analysis has been applied to mannoside derivatives to explore their therapeutic potential across various categories. researchgate.net For a representative mannopyranoside, PASS predictions indicated a moderate to high potential for antibacterial, anticarcinogenic, antifungal, and anti-inflammatory activities. researchgate.net Such predictions are valuable for guiding further experimental testing and for prioritizing compounds with the most promising and diverse biological profiles. semanticscholar.org The process typically involves converting the 2D structure of the molecule into a SMILES (Simplified Molecular Input Line Entry Specification) format, which is then submitted to the PASS web server. semanticscholar.org

| Biological Activity | Pa (Probability to be Active) | Pi (Probability to be Inactive) | Reference |

|---|---|---|---|

| Antibacterial | 0.731 | 0.004 | researchgate.net |

| Antifungal | 0.627 | 0.019 | researchgate.net |

| Anti-inflammatory | 0.719 | 0.021 | researchgate.net |

| Anticarcinogenic | 0.541 | 0.057 | researchgate.net |

In Silico Pharmacokinetic and Toxicity Assessment (ADMET) of Derivatives

Before a compound can be considered a viable drug candidate, its pharmacokinetic and toxicity properties must be evaluated. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction serves as a critical early-stage screening tool to assess the drug-likeness of compounds. fda.gov

For mannoside derivatives, various computational models and online servers are used to predict key ADMET parameters. researchgate.netnih.govneliti.com These predictions help to identify potential liabilities, such as poor oral bioavailability or potential toxicity, that could cause the compound to fail in later stages of drug development. The structural information of the compounds is often the only data required for this initial screening. fda.gov This analysis is crucial for optimizing lead compounds to improve their pharmacokinetic profiles, for example, by modifying functional groups to enhance tissue penetration and metabolic stability. nih.gov

| Parameter | Significance |

|---|---|

| Absorption | Predicts human intestinal absorption and oral bioavailability. |

| Distribution | Assesses blood-brain barrier penetration and plasma protein binding. |

| Metabolism | Predicts interaction with Cytochrome P450 (CYP) enzymes, key for drug metabolism. |

| Excretion | Estimates the route and rate of elimination from the body. |

| Toxicity | Predicts potential for mutagenicity, carcinogenicity, and hepatotoxicity. |

| Lipophilicity (LogP) | The octanol/water partition coefficient influences absorption and distribution. neliti.com |

Thermodynamic and Electrostatic Potential Analyses of Mannopyranoside Derivatives

Computational chemistry provides a powerful lens for investigating the properties and potential applications of complex molecules like 4-Methoxyphenyl (B3050149) alpha-D-Mannopyranoside. Through in silico modeling, researchers can predict and analyze various characteristics at the molecular level, offering insights that complement and guide experimental work. Key areas of investigation include thermodynamic stability and the distribution of electrostatic potential across the molecular surface, which are crucial for understanding reactivity, intermolecular interactions, and potential biological activity.

Thermodynamic analysis, typically performed using Density Functional Theory (DFT) calculations, provides crucial information about the stability and energy of a molecule. Key parameters such as enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS) of formation can be calculated. These values help in determining the likelihood of a compound's formation and its stability under various conditions.

For instance, a theoretical analysis of various isomers of substituted hydrazones demonstrated that the position of a methyl group significantly affects the thermodynamic properties of formation and reaction. taylorfrancis.com Gibbs free energy calculations were able to predict the most stable isomer, which correlated with the isomer most successfully synthesized experimentally. taylorfrancis.com Similar studies on mannopyranoside derivatives would involve calculating these thermodynamic parameters to understand how the 4-methoxyphenyl group influences the stability of the mannopyranoside core.

A hypothetical data table for such an analysis on 4-Methoxyphenyl alpha-D-Mannopyranoside and its derivatives would resemble the following:

Table 1: Hypothetical Thermodynamic Properties of Mannopyranoside Derivatives This table is for illustrative purposes only, as specific data for this compound is not available.

| Compound | ΔH (kcal/mol) | ΔS (cal/mol·K) | ΔG (kcal/mol) |

|---|---|---|---|

| Methyl α-D-Mannopyranoside | - | - | - |

| 4-Methoxyphenyl α-D-Mannopyranoside | - | - | - |

| Cinnamoyl-substituted Mannopyranoside | - | - | - |

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the reactive behavior of a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, visually representing the charge distribution. researchgate.net Different colors on the MEP map indicate different potential values: red typically signifies regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For example, a computational study on mannopyranoside derivatives revealed that a lauryl-substituted derivative exhibited a high negative potential of -0.3765 a.u. and a high positive potential of +0.5512 a.u., highlighting the likely sites for electrophilic and nucleophilic interactions, respectively. nih.gov The analysis of MEP maps for various other organic molecules has been instrumental in predicting their intermolecular interactions and guiding drug design. researchgate.netnih.gov

An analysis of this compound would similarly reveal the electrophilic and nucleophilic sites. The oxygen atoms of the hydroxyl and methoxy (B1213986) groups would be expected to show negative potential, while the hydrogen atoms of the hydroxyl groups and the aromatic ring would likely exhibit positive potential. This information is critical for predicting how the molecule might interact with biological targets such as proteins.

Applications in Advanced Materials and Biological Probes

Rational Design of Novel Biomolecules with Tailored Biological Activity

The rational design of bioactive molecules often begins with a known scaffold that interacts with a biological target. The 4-Methoxyphenyl (B3050149) alpha-D-Mannopyranoside molecule is an exemplary starting point due to the well-established role of mannose in biological recognition processes. The core α-D-mannopyranoside unit provides the essential binding motif for a multitude of mannose-specific proteins, while the 4-methoxyphenyl aglycone (the non-sugar portion) offers a versatile platform for chemical modification.

Scientists employ structure-guided drug design to create derivatives with tailored properties. The synthesis of aryl α-D-mannosides is often achieved through a traditional Lewis acid-mediated glycosidation reaction between an acylated α-D-mannose and a corresponding phenol. nih.gov This method allows for the introduction of various substituted phenyl rings, including the 4-methoxyphenyl group, to create a library of compounds for screening. nih.gov

Further modifications can be made to this basic structure. For instance, the synthesis of fluorescent probes for detecting biological substances is a key area of development. A novel mannose derivative linked to a pyrene (B120774) moiety has been synthesized, which retains the photophysical properties of pyrene, allowing it to function as a probe for detection through fluorescence or inactivation of pathogens via singlet oxygen generation. mdpi.com Such rationally designed molecules, which combine the targeting ability of mannose with the functional properties of another chemical entity, are instrumental in developing new biological probes and advanced materials.

Development of Mannopyranoside-Based Antagonists and Enzyme Inhibitors

A significant application of mannopyranoside derivatives is in the development of antagonists for bacterial adhesins, particularly the FimH adhesin of uropathogenic Escherichia coli (UPEC). mdpi.comnih.gov FimH is a lectin on the tip of bacterial pili that binds to mannosylated proteins on the surface of bladder cells, an initial step critical for urinary tract infections (UTIs). mdpi.comnih.gov By competitively blocking this binding site, FimH antagonists can prevent bacterial adhesion and subsequent infection, offering a promising alternative to traditional antibiotics. mdpi.com

The design of potent FimH antagonists relies on the α-D-mannopyranoside core, which mimics the natural ligand. nih.gov Research has shown that the aglycone portion of the molecule plays a crucial role in enhancing binding affinity by interacting with a hydrophobic pocket near the mannose-binding site of FimH. mdpi.com Structure-based drug design has led to the optimization of various aryl mannosides as FimH antagonists. nih.gov For example, optimized biaryl mannosides have demonstrated low nanomolar binding affinity for FimH. nih.gov While much focus has been on biphenyl (B1667301) and nitrophenyl derivatives, the principles of modifying the aryl ring are directly applicable to 4-methoxyphenyl alpha-D-mannopyranoside.

Beyond FimH, mannopyranoside derivatives are being explored as inhibitors for other enzymes. In one study, a pyrazoline compound incorporating a 4-methoxyphenyl group was successfully synthesized and shown to be a promising candidate for tyrosinase inhibition. eurekalert.org Additionally, fluorogenic mannopyranoside substrates have been developed for use in coupled assays to screen for inhibitors of mannosidase enzymes, which are considered virulence factors in certain pathogens. nih.gov

| Derivative Class | Target | Application | Reported Activity |

|---|---|---|---|

| Aryl α-D-Mannosides (General) | FimH Adhesin (E. coli) | Anti-adhesion therapy for UTIs | Potent antagonists with affinities in the nanomolar to micromolar range. nih.govresearchgate.net |

| Branched Diaryl α-D-Mannopyranosides | FimH Adhesin (E. coli) | Anti-adhesion therapy for UTIs | IC₅₀ values in the range of 58–1000 nM. researchgate.net |

| 4-methoxyphenyl-containing Pyrazoline | Tyrosinase (Agaricus bisporus) | Enzyme Inhibition | IC₅₀ value of 88.52 µM. eurekalert.org |

| Fluorogenic Mannopyranosyl Disaccharide | GH125 exo-α-1,6-mannosidases | Enzyme inhibitor screening | Serves as an efficient substrate for enzyme assays. nih.gov |

Exploration of Antimicrobial and Antifungal Properties of Derivatives

The core mannopyranoside structure itself typically shows little to no antimicrobial activity. However, chemical modification, particularly the introduction of various acyl groups, has been shown to significantly enhance its biological activity, leading to derivatives with promising antibacterial and antifungal properties.

Studies on derivatives of the closely related methyl α-D-mannopyranoside have demonstrated that acylation can produce compounds with moderate to good antimicrobial effects. For instance, a series of methyl 4,6-O-benzylidene-α-D-mannopyranoside derivatives containing substituents like chlorobenzoyl, acetyl, and octanoyl groups were screened against human pathogenic bacteria and phytopathogenic fungi. The results indicated that the acylated derivatives often exhibited better biological activity than the standard antibiotics used for comparison and were particularly sensitive against fungal strains.

In another study, cinnamoyl-substituted methyl α-d-mannopyranoside derivatives were synthesized and evaluated. These compounds showed notable antifungal properties against Aspergillus niger and Aspergillus flavus, with some derivatives surpassing the efficacy of the standard antibiotic nystatin. The antibacterial effects were also significant, with Minimum Inhibitory Concentration (MIC) values against strains like Staphylococcus aureus and Salmonella typhi as low as 0.125 mg/mL for the most potent derivatives. The enhancement of antimicrobial activity is attributed to the introduction of acyl groups, which increases the lipophilicity of the molecule, likely facilitating its interaction with microbial cell membranes.

| Derivative | Microorganism | Activity Measurement | Result |

|---|---|---|---|

| Methyl 2,3,4-tri-O-heptanoyl-6-O-cinnamoyl-α-d-mannopyranoside | Staphylococcus aureus | MIC | 0.125 mg/mL |

| Aspergillus flavus | Mycelial Growth Inhibition | 98.47 ± 1.0% | |

| Methyl 2,3,4-tri-O-benzenesulfonyl-6-O-cinnamoyl-α-d-mannopyranoside | Salmonella typhi | MIC | 0.125 mg/mL |

| Aspergillus flavus | Mycelial Growth Inhibition | 97.02 ± 1.1% | |

| Acylated Methyl 4,6-O-benzylidene-α-D-mannopyranosides (General) | Various Bacteria & Fungi | Zone of Inhibition | Showed moderate to good activity, often exceeding standard antibiotics. |

Investigation of Antiviral Activities of Mannopyranoside Derivatives

The surfaces of many enveloped viruses, such as influenza, are decorated with glycoproteins that are essential for host cell entry. nih.gov These glycoproteins often contain high-mannose structures, making them a target for mannose-binding agents. nih.govresearchgate.net The strategy involves using molecules that can bind to these mannose glycans on the viral surface, thereby blocking the virus from attaching to and entering host cells. nih.gov

While direct antiviral testing of this compound is not widely reported, research into its structural analogues provides significant insight. Molecular docking studies have been performed to evaluate the potential of methyl α-D-mannopyranoside derivatives against the H5N1 influenza A virus. Specifically, methyl 6-O-cinnamoyl-α-d-mannopyranoside and its acylated derivatives were analyzed for their binding affinity to the virus's surface proteins. The results indicated significant binding affinities and non-bonding interactions with the target protein (6VMZ), suggesting that these mannopyranoside derivatives could serve as a foundation for the development of novel antiviral medications for respiratory pathologies. This line of research highlights the potential of using mannopyranoside scaffolds to design inhibitors that interfere with viral entry.

Cytotoxicity Evaluations of Synthesized Mannopyranoside Derivatives

A critical step in the development of any new therapeutic agent is the evaluation of its cytotoxicity. For mannopyranoside derivatives, these evaluations are crucial to ensure that their biological activity is targeted towards pathogens or specific cellular processes without causing significant harm to host cells.

Studies on various derivatives have shown a range of cytotoxic profiles. For example, a series of branched α-D-mannopyranosides designed as FimH antagonists were found to be non-cytotoxic to human liver HepG2 cells at concentrations up to 10 μM, indicating a degree of selective toxicity that is favorable for therapeutic development. researchgate.net

In another study, the cytotoxicity of cinnamoyl-substituted methyl α-d-mannopyranoside derivatives was assessed using a brine shrimp lethality test. The results showed that cytotoxicity was influenced by the nature of the chemical substitutions; derivatives with longer alkyl chains and phenyl rings exhibited increased hydrophobicity and, consequently, higher cytotoxicity. For example, methyl 6-O-cinnamoyl-α-d-mannopyranoside showed the lowest toxicity with a death rate of 27.07%, whereas other derivatives with heptanoyl or benzenesulfonyl groups had higher toxicity, with death rates between 36% and 37%. This demonstrates that the cytotoxic profile of mannopyranoside derivatives can be tuned through rational chemical modification.

| Derivative Type | Assay | Result |

|---|---|---|

| Branched diaryl substituted α-D-mannopyranosides | HepG2 cell viability | Non-cytotoxic at concentrations up to 10 μM. researchgate.net |

| Methyl 6-O-cinnamoyl-α-d-mannopyranoside | Brine shrimp lethality test | Lowest toxicity among tested derivatives (27.07% mortality). |

| Methyl 2,3,4-tri-O-heptanoyl-6-O-cinnamoyl-α-d-mannopyranoside | Brine shrimp lethality test | Higher toxicity (36.10% mortality). |

| Methyl 2,3,4-tri-O-benzenesulfonyl-6-O-cinnamoyl-α-d-mannopyranoside | Brine shrimp lethality test | Higher toxicity (37.03% mortality). |

Future Directions and Research Opportunities

Advancements in High-Throughput Screening for Glycosidase Substrates

The development of high-throughput screening (HTS) methodologies is paramount for the rapid discovery of enzyme inhibitors and the characterization of enzyme function. Glycosidases, the enzymes that cleave glycosidic bonds, are a major class of drug targets. Chromogenic and fluorogenic substrates, such as those derived from mannopyranosides, are central to these screening efforts.

Future research will likely focus on refining HTS assays to be more sensitive, specific, and adaptable. For instance, assay kits designed for determining α-Mannosidase activity in various biological samples often utilize a synthetic substrate like 4-nitrophenyl-α-D-mannopyranoside. sigmaaldrich.com In these assays, enzymatic cleavage releases the nitrophenol aglycone, which produces a strong colorimetric signal upon a change in pH, directly proportional to enzyme activity. sigmaaldrich.com This principle is directly applicable to 4-Methoxyphenyl (B3050149) alpha-D-Mannopyranoside, where the release of 4-methoxyphenol (B1676288) could be detected using alternative analytical methods.

A significant advancement in HTS is the use of technologies like the Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen). nih.govmonash.edu AlphaScreen is a bead-based assay that can be used to study biomolecular interactions, including enzyme-substrate and protein-protein interactions, with high sensitivity and in a highly miniaturized format. nih.govmonash.edu This technology is particularly well-suited for screening large libraries of small molecules to identify inhibitors of glycosidases or to study the binding of mannose-containing glycans to lectins and other glycan-binding proteins. nih.gov The development of an AlphaScreen assay utilizing a biotinylated derivative of 4-Methoxyphenyl alpha-D-Mannopyranoside could enable ultra-high-throughput screening for novel mannosidases or their inhibitors.

Furthermore, genetic enzyme screening systems are emerging as powerful tools. These systems can be engineered in host organisms like E. coli and can be adapted to screen for multiple types of enzymes by simply changing the substrate provided. youtube.com Such a system could theoretically be adapted to use this compound to screen metagenomic libraries for novel α-mannosidases with unique properties.

Table 1: High-Throughput Screening (HTS) Methodologies for Glycosidase Research This table is interactive. Click on the headers to sort.

| HTS Technology | Principle | Application for Mannopyranosides | Key Advantages |

|---|---|---|---|

| Colorimetric Assays | Enzymatic cleavage of a chromogenic substrate (e.g., 4-nitrophenyl-α-D-mannopyranoside) releases a colored compound. sigmaaldrich.com | Measurement of α-mannosidase activity in biological samples. sigmaaldrich.com | Simple, cost-effective, adaptable to 96-well plates. sigmaaldrich.com |

| AlphaScreen | Bead-based luminescent proximity assay to detect biomolecular interactions. nih.gov | Screening for inhibitors of mannosidase enzymes or mannose-binding proteins. nih.govmonash.edu | High sensitivity, low sample volume, homogenous format, suitable for ultra-HTS. nih.gov |

| Genetic Enzyme Screening | An engineered reporter system in a host organism that produces a signal (e.g., GFP) upon enzymatic reaction with a specific substrate. youtube.com | Screening metagenomic libraries for novel α-mannosidases using a mannopyranoside substrate. youtube.com | High-throughput, screens for enzyme activity directly, applicable to multiple enzyme types. youtube.com |

| Mass Spectrometry (MS/MS) | Multiplexed assays that detect the products of multiple enzyme reactions simultaneously based on their mass-to-charge ratio. nih.gov | Newborn screening and diagnosis of lysosomal storage diseases like α-mannosidosis. nih.gov | High precision, capable of screening for numerous diseases in a single assay. nih.gov |

Integration of Experimental and Computational Methodologies in Glycoscience Research

The inherent flexibility and structural complexity of glycans pose unique challenges to their study. nih.gov A synergistic approach that integrates experimental techniques with computational methodologies is becoming essential for a comprehensive understanding of the structure, dynamics, and function of mannopyranosides and their protein interactions. nih.govingentium.com

Experimental methods like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography provide critical atomic-level structural information. nih.gov For example, these techniques have been used to confirm that certain synthetic C-linked mannopyranosides, developed as FimH inhibitors, adopt the necessary chair conformation for biological activity, contrary to previous beliefs. nih.gov However, these methods often provide a static picture of what are, in reality, highly dynamic molecules.

This is where computational methods, particularly molecular dynamics (MD) simulations, play a crucial role. nih.govingentium.com Advances in computing power and specialized force fields now allow for microsecond-scale simulations of glycosylated proteins, revealing their conformational ensembles and functional dynamics in ways that experiments alone cannot. nih.govingentium.com Such simulations can be applied to this compound to understand how the aglycone influences its conformational preferences and its binding to target proteins.

Furthermore, combined quantum mechanics/molecular mechanics (QM/MM) methods can elucidate the precise mechanisms of enzymatic reactions, such as the cleavage of the glycosidic bond in this compound by a mannosidase. nih.govingentium.com An integrated computational approach, combining molecular docking, MD simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, is powerful for evaluating derivatives of compounds like methyl α-D-glucopyranoside as potential drug candidates, a strategy directly applicable to mannopyranoside research.

Table 2: Roles of Integrated Methodologies in Glycoscience This table is interactive. Click on the headers to sort.

| Methodology | Type | Role in Studying Mannopyranosides | Example Application |

|---|---|---|---|

| X-Ray Crystallography | Experimental | Provides high-resolution, static 3D structures of mannopyranosides bound to proteins. nih.gov | Determining the binding mode of a mannopyranoside inhibitor in the active site of its target enzyme. nih.gov |

| NMR Spectroscopy | Experimental | Characterizes molecular structure, conformation, and dynamics in solution. nih.gov | Confirming the chair conformation of C-linked mannopyranosides. nih.gov |

| Molecular Dynamics (MD) | Computational | Simulates the movement and conformational flexibility of glycans and glycoproteins over time. ingentium.com | Revealing the dynamic impact of glycosylation on protein function, such as on the SARS-CoV-2 spike protein. nih.gov |

| QM/MM Calculations | Computational | Elucidates detailed electronic mechanisms of enzyme-catalyzed reactions. ingentium.com | Modeling the transition state of glycosidic bond cleavage by a mannosidase. nih.gov |

| Molecular Docking | Computational | Predicts the preferred orientation and binding affinity of a ligand to a target protein. | Screening virtual libraries of mannopyranoside derivatives against a bacterial adhesin like FimH. nih.gov |

Elucidation of Novel Biological Roles and Signaling Pathways Involving Mannose-Containing Glycans

Mannose-containing glycans are not merely structural components; they are key players in a wide array of biological signaling pathways. Future research using tools like this compound will continue to uncover their diverse functions.

One of the most significant discoveries in glycoscience was the role of mannose-6-phosphate (B13060355) as a targeting signal for trafficking lysosomal enzymes. nih.govoup.com The study of human genetic disorders like I-cell disease was instrumental in proving the biological importance of this pathway. nih.gov This historical example underscores how investigating mannose-related pathways can lead to fundamental biological insights.

More recently, research has shown that cell surface expression of high-mannose glycans can be a critical feature of disease. In severe influenza infections, activation of the unfolded protein response (UPR) pathway leads to an increase in high-mannose structures on the cell surface. pnas.org These glycans can then be recognized by the innate immune lectin, mannan-binding lectin (MBL2), triggering an inflammatory cascade that contributes to disease severity. pnas.org

Furthermore, mannose-rich glycans, such as mannan (B1593421) from yeast, can trigger a form of innate immune memory known as trained immunity. nih.gov Mannan can prime monocytes to exhibit an enhanced pro-inflammatory response and an improved capacity to kill tumor cells, highlighting a novel anti-cancer role. nih.gov This process involves alterations in the expression of glycan-binding proteins like DC-SIGN on the immune cells. nih.gov The ability of mannose to inhibit the growth of certain cancer cells and enhance the efficacy of immunotherapy is also an active area of investigation. researchgate.net

Table 3: Biological Roles and Signaling of Mannose-Containing Glycans This table is interactive. Click on the headers to sort.

| Biological Role | Key Glycan Structure(s) | Associated Signaling Pathway/Process | Significance |

|---|---|---|---|

| Lysosomal Enzyme Trafficking | Mannose-6-phosphate | Mannose-6-phosphate receptor pathway | Essential for proper localization of enzymes to lysosomes; defects cause I-cell disease. nih.govoup.com |

| Innate Immunity & Inflammation | High-mannose glycans | Recognition by Mannan-Binding Lectin (MBL2), complement activation. pnas.org | High-mannose glycans act as a marker of cellular stress during viral infection, mediating inflammation. pnas.org |

| Trained Immunity | Mannan (a mannose-rich glycan) | Priming of monocytes, enhanced TNFα and IL-6 secretion. nih.gov | Induces an anti-tumor phenotype in innate immune cells, suggesting a therapeutic potential for glycans. nih.gov |

| Bacterial Adhesion | Oligomannose structures on host cells | Binding by bacterial adhesins like FimH of E. coli. nih.gov | Mediates the attachment of pathogenic bacteria to host tissues, a key step in infection. nih.gov |

| Phagocytic Clearance | High-mannose N-glycans (Man₅₋₉GlcNAc₂) | Recognition by the mannose receptor (CD206) on phagocytes. researchgate.net | Mediates the removal of diseased or stressed red blood cells in conditions like sickle cell anemia. researchgate.net |

Development of Therapeutic Modalities Based on Mannopyranoside Scaffolds

The unique ability of mannopyranosides to be recognized by specific biological receptors makes them excellent scaffolds for the development of novel therapeutic modalities. Research in this area is focused on both creating direct-acting drugs and designing targeted delivery systems.

A highly promising therapeutic strategy involves using mannopyranosides as anti-adhesion agents to combat bacterial infections. nih.gov Pathogenic bacteria, such as adherent-invasive E. coli implicated in Crohn's disease and urinary tract infections, use a fimbrial protein called FimH to bind to mannosylated glycoproteins on host cells. nih.gov Simple mannopyranosides, including derivatives where the aglycone is modified, can act as competitive inhibitors of FimH, effectively preventing bacterial adhesion. nih.gov This represents an attractive alternative to traditional antibiotics, as it targets virulence rather than bacterial viability, potentially reducing the pressure for resistance. nih.gov

Beyond direct inhibition, mannopyranoside scaffolds are being used to create sophisticated drug delivery systems. The surfaces of lipid nanoparticles (LNPs) can be engineered with methyl α-D-mannopyranoside. nih.govbiosynth.com This "mannosylation" targets the nanoparticles to antigen-presenting cells (APCs), such as macrophages and dendritic cells, which express mannose receptors. nih.govbiosynth.com This approach can be used to enhance the delivery of vaccines or other medicines directly to key immune cells.

The concept of a "scaffold" also extends to the field of tissue engineering. While not a direct application of this compound, biomaterial scaffolds are fundamental for regenerating damaged tissues, such as skeletal muscle. nih.gov These scaffolds can be designed to release drugs, peptides, or other therapeutic agents to promote healing and functional recovery. nih.govnih.gov Future innovations could involve incorporating mannopyranosides into these scaffolds to modulate the immune response or guide cell adhesion during the regenerative process.

Table 4: Therapeutic Strategies Based on Mannopyranoside Scaffolds This table is interactive. Click on the headers to sort.

| Therapeutic Strategy | Mechanism of Action | Target Disease/Application | Example |

|---|---|---|---|

| Anti-Adhesion Therapy | Competitive inhibition of bacterial adhesins (e.g., FimH) that bind to mannose on host cells. nih.gov | Bacterial infections (e.g., urinary tract infections, Crohn's disease). nih.gov | Development of α-C-linked mannopyranosides as potent FimH antagonists. nih.gov |

| Targeted Drug Delivery | Mannosylation of nanocarriers (e.g., lipid nanoparticles) to target mannose receptors on specific cells. biosynth.com | Vaccine delivery, anti-tuberculosis therapy, immunotherapy. nih.govbiosynth.com | Surface engineering of nanoparticles with methyl α-D-mannopyranoside to target macrophages. nih.gov |

| Enzyme Substrate Probes | Analogs designed to probe the specificity of enzymes involved in pathogen biosynthesis. nih.gov | Drug development for infectious diseases (e.g., tuberculosis). nih.gov | Synthesis of deoxy and methoxy (B1213986) analogs of a mannopyranoside disaccharide to study mycobacterial lipoarabinomannan biosynthesis. nih.gov |

| Tissue Engineering | Incorporation into biomaterial scaffolds to promote tissue regeneration and healing. nih.gov | Skeletal muscle regeneration, neural tissue repair. nih.govnih.gov | Using scaffolds to deliver drugs and provide a structure for cell growth and axon guidance. nih.gov |

Q & A

Q. What synthetic strategies are optimal for preparing 4-Methoxyphenyl alpha-D-Mannopyranoside, and how can regioselectivity be controlled?

Synthesis typically involves glycosylation of activated mannose derivatives with 4-methoxyphenol. A key method uses boron trifluoride etherate (BF₃·OEt₂) as a catalyst in dichloromethane to promote α-anomeric selectivity . For regioselective protection, benzoylation or acetylation at specific hydroxyl groups (e.g., 2,3,4,6-positions) is critical to avoid side reactions. Structural confirmation via X-ray crystallography (resolution: 1.65 Å) and NMR (¹H, ¹³C, and ³¹P) is essential to verify regiochemistry and anomeric configuration .

Q. How is this compound characterized in structural studies?

- X-ray crystallography : Resolves bond lengths (e.g., C–S bond: 1.81 Å) and anomeric configuration (α vs. β) .

- NMR : Key signals include δ 5.2–5.6 ppm (acetylated protons) and δ 100–110 ppm (anomeric carbon) .

- Mass spectrometry : Confirms molecular weight (e.g., [M+Na]⁺ = 601.2 m/z for tetra-acetylated derivatives) .

Q. What are the primary applications of this compound in enzymatic assays?

It serves as a substrate for α-mannosidases and lectins (e.g., concanavalin A). Enzyme activity is quantified via spectrophotometry (nitrophenyl release at 405 nm) or HPLC to monitor glycosidic bond cleavage .

Advanced Research Questions

Q. How do structural modifications (e.g., acetyl vs. benzyl groups) impact binding affinity to lectins?

- Acetylation : Increases hydrophobicity, enhancing binding to lectins like FimH (Kd = 0.8 µM for acetylated vs. 2.5 µM for non-acetylated) .

- Benzylidene protection : Reduces steric hindrance, improving interactions with concanavalin A (ΔG = -9.2 kcal/mol) .

- Fluorinated derivatives : Modulate electronic properties, altering binding kinetics (kₐₜₜ = 1.2 × 10³ M⁻¹s⁻¹ for 6-fluoro analogs) .

Q. What methodological approaches resolve contradictions in synthetic or structural data?

- Crystallographic reanalysis : Corrects misassignments (e.g., α vs. β anomers) by comparing experimental data (e.g., C–O bond angles: 109.5° for α vs. 120° for β) .

- Differential scanning calorimetry (DSC) : Identifies polymorphic forms impacting solubility and reactivity .

- Isothermal titration calorimetry (ITC) : Validates binding thermodynamics when conflicting affinity values are reported (e.g., ΔH = -8.3 kcal/mol for concanavalin A interactions) .

Q. How can this compound be utilized in glycoconjugate vaccine development?

Q. What strategies improve solubility for in vivo studies without compromising bioactivity?

- PEGylation : Attaches polyethylene glycol (PEG) chains to hydroxyl groups (solubility increase: >50% in PBS) .

- Pro-drug formulation : Converts to phosphate esters, hydrolyzed in vivo by phosphatases .

Data Contradiction Analysis

Q. Why do reported binding constants for concanavalin A vary across studies?

Discrepancies arise from:

- Protein oligomerization state : Tetrameric concanavalin A shows 25% higher affinity (K = 4.2 × 10⁴ M⁻¹) than dimeric forms .

- Metal ion saturation : Full Mn²⁺/Ca²⁺ occupancy is critical; incomplete saturation reduces affinity by 40% .

Methodological Tables

Q. Table 1. Synthetic Optimization Parameters

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Catalyst | BF₃·OEt₂ (0.5 equiv) | 38% → 65% |

| Solvent | Anhydrous CH₂Cl₂ | Regioselectivity: 95% α |

| Temperature | 0°C → RT (gradual) | Purity: >99% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.